molecular formula C8H13NO2 B107685 5-Isocyano-2,2,5-trimethyl-1,3-dioxane CAS No. 17144-54-6

5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Cat. No. B107685
CAS RN: 17144-54-6
M. Wt: 155.19 g/mol
InChI Key: WKOXGZCBXMSQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isocyano-2,2,5-trimethyl-1,3-dioxane, also known as ITD, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a highly reactive isocyanate and has been found to have a wide range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules. The isocyanate group in 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is highly reactive and can react with a variety of nucleophiles. This results in the formation of a stable urethane linkage between 5-Isocyano-2,2,5-trimethyl-1,3-dioxane and the biomolecule, which can alter its properties and function.

Biochemical And Physiological Effects

5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to have a wide range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases. Additionally, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to be a potent inhibitor of acetylcholinesterase, which could have implications for the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is its high reactivity, which makes it a useful tool for modifying biomolecules. Additionally, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is stable and can be stored for long periods of time without degradation. However, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is highly toxic and requires careful handling. It is also difficult to use in vivo due to its toxicity.

Future Directions

There are many future directions for research on 5-Isocyano-2,2,5-trimethyl-1,3-dioxane. One area of interest is the development of new bioconjugates using 5-Isocyano-2,2,5-trimethyl-1,3-dioxane. This could involve the creation of new drug delivery systems or the development of new imaging agents. Additionally, there is interest in exploring the potential of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane as a therapeutic agent for cancer and inflammatory diseases. Finally, there is interest in developing new synthesis methods for 5-Isocyano-2,2,5-trimethyl-1,3-dioxane that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane involves the reaction of 5-isocyanato-2,2,5-trimethyl-1,3-dioxane with a suitable nucleophile. This reaction results in the formation of a urethane linkage between the isocyanate group and the nucleophile. The reaction can be carried out using a variety of nucleophiles, including amines, alcohols, and thiols. The resulting product is a stable compound that can be used in a variety of scientific research applications.

Scientific Research Applications

5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to have a wide range of scientific research applications. One of the most promising applications is in the field of bioconjugation. 5-Isocyano-2,2,5-trimethyl-1,3-dioxane can be used to modify proteins, peptides, and other biomolecules, allowing for the creation of new bioconjugates with unique properties. This has significant implications for drug delivery, diagnostics, and imaging.

properties

CAS RN

17144-54-6

Product Name

5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-isocyano-2,2,5-trimethyl-1,3-dioxane

InChI

InChI=1S/C8H13NO2/c1-7(2)10-5-8(3,9-4)6-11-7/h5-6H2,1-3H3

InChI Key

WKOXGZCBXMSQRL-UHFFFAOYSA-N

SMILES

CC1(OCC(CO1)(C)[N+]#[C-])C

Canonical SMILES

CC1(OCC(CO1)(C)[N+]#[C-])C

synonyms

m-Dioxan-5-yl isocyanide, 2,2,5-trimethyl- (8CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.